Sarcosine, N-lauroyl-, sodium salt

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

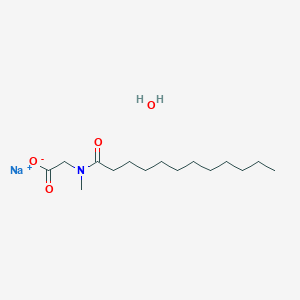

sodium;2-[dodecanoyl(methyl)amino]acetate;hydrate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H29NO3.Na.H2O/c1-3-4-5-6-7-8-9-10-11-12-14(17)16(2)13-15(18)19;;/h3-13H2,1-2H3,(H,18,19);;1H2/q;+1;/p-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQNJXHLSBXCKPS-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(=O)N(C)CC(=O)[O-].O.[Na+] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H30NNaO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Molecular Architecture and Functional Dynamics of N-Lauroyl Sarcosine Sodium Salt (Sarkosyl)

Executive Summary

N-lauroyl sarcosine sodium salt, commonly known as Sarkosyl or sodium lauroyl sarcosinate, is a highly versatile, amino acid-derived anionic surfactant. While it is widely recognized for its mild cleansing properties in industrial and cosmetic applications, its most sophisticated utility lies in structural biology and bioprocessing. As a Senior Application Scientist, I have structured this technical guide to dissect the physicochemical properties of Sarkosyl and provide a self-validating, mechanistically grounded protocol for its use in rescuing misfolded recombinant proteins from bacterial inclusion bodies.

Molecular Architecture and Physicochemical Properties

The functional efficacy of Sarkosyl is dictated by its unique molecular structure. It consists of a 12-carbon hydrophobic lauroyl chain attached to a hydrophilic sarcosine (N-methylglycine) headgroup via an amide linkage[1].

This amide bond is the critical differentiator when comparing Sarkosyl to more aggressive surfactants like Sodium Lauryl Sulfate (SLS). While SLS relies on a highly charged sulfate ester group that forcefully disrupts lipid structures and denatures proteins, the amide linkage in Sarkosyl facilitates a much milder interaction with biological membranes, preserving native-like secondary structures[1].

Quantitative Comparison: Sarkosyl vs. SLS

To understand the operational boundaries of Sarkosyl, we must benchmark it against standard industrial surfactants. The table below summarizes their core physicochemical differences.

| Property | Sodium Lauroyl Sarcosinate (Sarkosyl) | Sodium Lauryl Sulfate (SLS) |

| Chemical Formula | C15H28NO3Na | C12H25SO4Na |

| Molecular Weight | 293.38 g/mol | 288.38 g/mol |

| Chemical Class | Amino acid-based anionic surfactant | Anionic sulfate surfactant |

| Functional Group | Amide and carboxylate | Sulfate ester |

| Critical Micelle Conc. (CMC) | ~14.6 mM | 7–10 mM |

| Membrane Interaction | Mild, preserves native-like structures | Aggressive, disrupts lipid structures |

| Biodegradability | Readily biodegradable (5-10 days) | Slower degradation, higher persistence |

Data synthesized from comparative surfactant analyses[1],[2].

Micellar Dynamics

A fundamental property of any surfactant is its Critical Micelle Concentration (CMC). For Sarkosyl, the CMC is approximately 14.6 mM[3],[2]. Below this threshold, Sarkosyl exists as free monomers in solution. As the concentration surpasses 14.6 mM, the hydrophobic tails aggregate to minimize contact with water, forming micelles. This self-assembly triggers a sharp discontinuity in the solution's physical properties, such as a plateau in surface tension, which is critical for its solubilizing capabilities[3],[2].

Concentration-dependent self-assembly of Sarkosyl into micelles.

Mechanism of Action: Protein Solubilization and Refolding

When eukaryotic proteins (such as GST- or His6-tagged fusion proteins) are overexpressed in Escherichia coli, the bacterial machinery often fails to fold them correctly, resulting in dense, insoluble aggregates known as inclusion bodies[4],[5].

The Causality of Solubilization: Rescuing these proteins requires disrupting the hydrophobic interactions holding the aggregate together. We utilize a 10% (w/v) Sarkosyl solution because it is thermodynamically optimal: it extracts >95% of the soluble protein from the inclusion bodies[5],[6]. Lower concentrations (e.g., 1%) yield only ~40% solubilization, while concentrations above 10% generate excessive fluid viscosity that severely hinders downstream chromatographic purification[6].

The Causality of Mixed Micelle Sequestration: While Sarkosyl is excellent at solubilizing the protein, it binds tightly to the polypeptide chain, effectively masking affinity tags (like GST) and preventing binding to chromatography resins[7]. To solve this, we do not merely dilute the solution; we introduce a specific ratio of Triton X-100 (a non-ionic surfactant) and CHAPS (a zwitterionic surfactant). These detergents form "mixed micelles" that have a higher thermodynamic affinity for Sarkosyl monomers than the protein does. This mechanism effectively strips the Sarkosyl from the protein, allowing the protein to refold into its native conformation and unmasking the affinity tag for successful resin binding[5],[7].

Workflow of protein solubilization from inclusion bodies using Sarkosyl.

Self-Validating Experimental Protocol: Rescue of Recombinant Proteins

To ensure scientific integrity, a protocol must be self-validating. The following methodology incorporates specific "Validation Gates" to confirm the success of each mechanistic step before proceeding[4],[5],[6].

Phase 1: Cell Lysis and Inclusion Body Isolation

-

Resuspension: Harvest E. coli cells expressing the target fusion protein. Resuspend the cell pellet in 20 mL of standard lysis buffer (e.g., 50 mM Tris, 300 mM NaCl, pH 7.4)[4],[6].

-

Disruption: Sonicate the suspension on ice at 35% amplitude for 15 seconds, followed by a 45-second rest. Repeat for 8 cycles[4].

-

Separation: Centrifuge the lysate at 20,000 × g for 30 minutes at 4°C[4].

-

Validation Gate 1: Run an SDS-PAGE on both the supernatant and the pellet. The target overexpressed protein must be predominantly visible in the pellet lane, confirming it has formed inclusion bodies.

-

Phase 2: Sarkosyl Solubilization

-

Extraction: Resuspend the insoluble pellet in a buffer containing 10% (w/v) Sarkosyl[6],[7].

-

Incubation: Incubate the mixture with gentle agitation for 6–24 hours at 4°C to allow complete intercalation of the surfactant into the aggregated protein mass[4],[6].

-

Clarification: Centrifuge the mixture at 100,000 × g for 30 minutes to remove any remaining insoluble debris.

-

Validation Gate 2: Run an SDS-PAGE on the new supernatant and pellet. >95% of the target protein should now be in the supernatant, confirming successful solubilization[6].

-

Phase 3: Micelle Sequestration and Refolding

-

Dilution & Sequestration: Dilute the Sarkosyl-solubilized supernatant with the appropriate fusion-protein binding buffer to drop the absolute Sarkosyl concentration to 0.5%–1.0%[4].

-

Mixed Micelle Formation: For GST-fusion proteins, add 2% Triton X-100 and 20 mM CHAPS to the diluted solution[4],[5]. Incubate for 30 minutes to allow the detergents to strip the Sarkosyl from the protein surface.

Phase 4: Affinity Chromatography

-

Binding: Apply the treated extract to the appropriate affinity resin (e.g., GSH Sepharose for GST tags, or Ni2+ resin for His6 tags)[4],[7].

-

Elution: Wash the column extensively to remove the detergent micelles, then elute the target protein using standard elution buffers (e.g., reduced glutathione or imidazole).

-

Validation Gate 3: Measure the A280 of the eluate fractions and perform a final SDS-PAGE to confirm the purity, yield, and structural integrity of the rescued protein.

-

Environmental and Safety Profile

Beyond its biochemical utility, Sarkosyl is highly valued in modern bioprocessing for its green chemistry profile. Derived from renewable biomass sources (coconut oil and the amino acid sarcosine), it is readily biodegradable, breaking down in aquatic environments within 5 to 10 days[3],[1]. This minimizes long-term ecosystem impact and simplifies the waste-disposal protocols for large-scale industrial and pharmaceutical manufacturing facilities compared to petroleum-derived or highly persistent sulfate surfactants[1].

References

1.[3] Surface Active and Foam Properties of Sodium Lauroyl Sarcosinate, Mild Anionic Surfactant of Natural Origin - ResearchGate - 3 2.[4] Sarkosyl Preparation of Antigens from Bacterial Inclusion Bodies - CSH Protocols - 4 3.[5] Obtaining Soluble Folded Proteins from Inclusion Bodies Using Sarkosyl, Triton X-100, and CHAPS - PubMed - 5 4.[1] Comparing Sodium Lauryl Sulfate and Sodium Lauroyl Sarcosinate in Industrial Applications - Elchemy - 1 5.[6] Solubilization of proteins from inclusion bodies using sarkosyl - ResearchGate - 6 6.[7] Purifying Natively Folded Proteins from Inclusion Bodies Using Sarkosyl, Triton X-100, and CHAPS - Taylor & Francis - 7 7.[2] Surfactant Self-Assembling and Critical Micelle Concentration: One Approach Fits All? - ACS Publications - 2

Sources

- 1. Comparing Sodium Lauryl Sulfate and Sodium Lauroyl Sarcosinate in Industrial Applications - Elchemy [elchemy.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Sign In [cshprotocols.cshlp.org]

- 5. Obtaining Soluble Folded Proteins from Inclusion Bodies Using Sarkosyl, Triton X-100, and CHAPS: Application to LB and M9 Minimal Media - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. tandfonline.com [tandfonline.com]

Critical Micelle Concentration (CMC) of Sodium Lauroyl Sarcosinate in Water: An In-Depth Technical Guide

Executive Summary

Sodium Lauroyl Sarcosinate (SLSar) is an amino acid-based anionic surfactant distinguished by its mildness and high foaming capacity.[1] Unlike traditional alkyl sulfates (e.g., SDS), SLSar exhibits a unique self-assembly profile governed by the steric hindrance of its N-methyl glycine (sarcosine) headgroup. This guide provides a definitive technical analysis of the Critical Micelle Concentration (CMC) of SLSar, establishing a reference value of 13.7 – 14.6 mM (~0.4% w/v) at 25°C. It details the thermodynamic drivers of micellization, factors influencing aggregation (pH, temperature), and validated experimental protocols for precise determination.

Physicochemical Profile & Mechanism

Sodium Lauroyl Sarcosinate (

Structural Implications on CMC

The CMC of SLSar is significantly higher than that of Sodium Dodecyl Sulfate (SDS, CMC ~8.2 mM), despite both having a

-

Steric Hindrance: The N-methyl group on the amide linkage increases the cross-sectional area of the headgroup (

), making close packing more energetically demanding. -

Hydrogen Bonding: The amide linkage allows for intermolecular hydrogen bonding, which stabilizes the monomeric form in solution, slightly delaying the onset of micellization compared to simple sulfate heads.

Critical Micelle Concentration (CMC) Data[2][3][4][5][6][7][8][9][10][11][12]

Standard Reference Values

The following values represent the consensus in peer-reviewed literature for high-purity SLSar in deionized water at 25°C.

| Parameter | Value Range | Conditions | Source |

| Molar CMC | 13.7 – 14.6 mM | 25°C, pH ~7 (Neutral) | [1], [2] |

| Mass % CMC | 0.40 – 0.43% (w/v) | 25°C, pH ~7 | Derived |

| Surface Tension ( | ~30 - 33 mN/m | At CMC | [3] |

Comparative Surfactant Metrics

| Surfactant | Tail Length | Headgroup Type | CMC (mM) @ 25°C | Aggregation Number ( |

| Sodium Lauroyl Sarcosinate | Amino Acid (Anionic) | 14.6 | ~50 - 60 | |

| Sodium Dodecyl Sulfate (SDS) | Sulfate (Anionic) | 8.2 | ~64 | |

| Sodium Lauroyl Glycinate | Amino Acid (Anionic) | ~10 - 12 | ~55 |

Technical Insight: The higher CMC of SLSar compared to SDS suggests a higher thermodynamic barrier to aggregation, translating to "milder" interactions with lipid bilayers (skin/cell membranes) at sub-CMC concentrations.

Thermodynamics of Micellization

The self-assembly of SLSar is an entropy-driven process dominated by the hydrophobic effect.[2]

Thermodynamic Parameters (25°C)

-

Gibbs Free Energy (

): Negative (~ -34 to -36 kJ/mol), indicating spontaneity. -

Enthalpy (

): Slightly negative or near zero (exothermic). -

Entropy (

): Positive. The release of structured water molecules ("icebergs") surrounding the hydrophobic tail into the bulk solvent drives the formation of micelles.[2]

Visualization: The Micellization Equilibrium

The following diagram illustrates the thermodynamic equilibrium between monomers and micelles, highlighting the role of the N-methyl group.

Figure 1: Thermodynamic pathway of SLSar micellization. The N-methyl group creates a steric barrier that elevates the CMC compared to non-methylated analogs.

Factors Influencing CMC

pH Dependency (Critical)

SLSar is a weak acid salt (pKa of sarcosine residue ~3.6).

-

pH > 6.0: Fully ionized. CMC is stable (~14 mM).

-

pH < 5.0: Protonation of the carboxylate group reduces headgroup repulsion.

Electrolytes (Counterions)

Adding salts (e.g., NaCl) screens the electrostatic repulsion between the anionic headgroups.

-

Mechanism: Compresses the electrical double layer.

-

Result: CMC decreases logarithmically with salt concentration (

).

Experimental Protocols for CMC Determination

Method A: Conductivity (Primary)

This method is robust, non-invasive, and ideal for ionic surfactants.

Equipment:

-

Precision Conductivity Meter (Resolution: 0.01 µS/cm)

-

Thermostated water bath (25°C ± 0.1°C)

-

Magnetic stirrer[5]

Protocol:

-

Preparation: Prepare a 50 mM stock solution of SLSar in deionized water (Type I, 18.2 MΩ).

-

Calibration: Calibrate the probe using 84 µS/cm and 1413 µS/cm standards.

-

Titration:

-

Place 50 mL of deionized water in the vessel.

-

Add stock solution in small increments (e.g., 0.5 mL).

-

Wait 2 minutes for equilibrium after each addition.

-

-

Measurement: Record conductivity (

) vs. Concentration ( -

Analysis: Plot

vs.

Method B: Surface Tension (Validation)

Equipment: Tensiometer (Du Noüy Ring or Wilhelmy Plate).[12]

Protocol:

-

Cleaning: Flame the Platinum-Iridium ring/plate before every measurement.

-

Measurement: Measure surface tension (

) starting from low concentration (1 mM) to high (30 mM). -

Analysis: Plot

vs.

Experimental Workflow Diagram

Figure 2: Validated workflow for determining the CMC of Sodium Lauroyl Sarcosinate.

References

-

Bajani, D., et al. (2018).[4] "A comparison of the self-assembly behaviour of sodium N-lauroyl sarcosinate and sodium N-lauroyl glycinate surfactants in aqueous and aqueo-organic media." Journal of Colloid and Interface Science, 529, 314-324.[4][13] [4][13]

-

Perger, T. M., et al. (2020). "Surfactant Self-Assembling and Critical Micelle Concentration: One Approach Fits All?" Langmuir, 36(21), 5806-5816.

-

Gad, E. A. M., et al. (2016). "Effect of Additives on the Aggregation Behavior of Sodium Lauroyl Sarcosine in Aqueous Solution." Journal of Chemical and Pharmaceutical Research, 8(10), 49-55.

-

Obeidat, S. M., et al. (2021). "Conductometric Approach to the Thermodynamic of Micellization of Anionic Surfactants." Advanced Journal of Chemistry, Section A, 4(3), 224-234.

Sources

- 1. Comparing Sodium Lauryl Sulfate and Sodium Lauroyl Sarcosinate in Industrial Applications - Elchemy [elchemy.com]

- 2. Thermodynamics of micellization - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. chemistry.iitkgp.ac.in [chemistry.iitkgp.ac.in]

- 5. asianpubs.org [asianpubs.org]

- 6. Surfactant Self-Assembling and Critical Micelle Concentration: One Approach Fits All? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. biolinscientific.com [biolinscientific.com]

- 8. researchgate.net [researchgate.net]

- 9. biolinscientific.com [biolinscientific.com]

- 10. Critical micelle concentration - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. tegewa.de [tegewa.de]

- 13. researchgate.net [researchgate.net]

Demystifying the Hydrophilic-Lipophilic Balance (HLB) of Sodium Lauroyl Sarcosinate: A Technical Guide for Advanced Formulation and Drug Delivery

Introduction: The Anionic Surfactant Paradigm

Sodium Lauroyl Sarcosinate (SLS, often referred to by its tradename Sarkosyl) is an N-acylamino acid sodium-type anionic surfactant derived from sarcosine (N-methylglycine) and lauric acid[1]. In pharmaceutical and advanced cosmetic formulations, it is prized for its exceptional mildness, resistance to hard water, and unique capacity to form synergistic drug-delivery vesicles.

However, characterizing its Hydrophilic-Lipophilic Balance (HLB) presents a fundamental challenge. The traditional Griffin HLB scale (0–20) was engineered strictly for non-ionic ethoxylated surfactants. Applying it to highly dissociative anionic surfactants like SLS results in theoretical values that fail to predict real-world interfacial behavior. To engineer stable oil-in-water (O/W) emulsions or transdermal delivery systems, formulation scientists must bridge the gap between theoretical thermodynamic models and empirical phase-inversion data.

This whitepaper deconstructs the HLB of Sodium Lauroyl Sarcosinate, detailing its theoretical calculation, practical determination, and functional role in advanced drug delivery systems.

Theoretical vs. Practical HLB: The Davies Group-Contribution Method

Because SLS ionizes in aqueous solutions, its hydrophilic head group exerts a disproportionately massive osmotic and electrostatic effect at the oil-water interface. To account for this, we utilize the Davies Method , which assigns specific thermodynamic contribution values to individual functional groups[2][3].

The Davies Calculation

The Davies HLB equation is defined as: HLB = 7 + Σ(Hydrophilic Group Contributions) - Σ(Lipophilic Group Contributions) [3]

For Sodium Lauroyl Sarcosinate (

-

Hydrophilic Groups:

-

Carboxylate salt (

): +19.1ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -

Tertiary amide linkage (

): ~ +9.4

-

-

Lipophilic Groups:

-

Lauryl chain (11

groups and 1

-

Theoretical Davies HLB

While a Davies HLB of ~29.8 accurately reflects its extreme hydrophilicity and high aqueous solubility, it is not directly actionable for blending with non-ionic emulsifiers on the Griffin scale. In practical formulation engineering, SLS behaves as a high-HLB surfactant with an "effective" practical HLB of ~14.0 to 15.0 , making it a potent O/W emulsifier and micellar solubilizer[4][5].

Diagram 1: Translation of Davies theoretical HLB to practical formulation HLB for SLS.

Mechanistic Role in Drug Delivery

The HLB of SLS dictates its behavior beyond simple emulsification; it is a critical parameter in transdermal drug delivery.

Catanionic Vesicles and Permeation Enhancement

When a high-HLB anionic surfactant like SLS is combined with specific low-HLB non-ionic surfactants (e.g., Sorbitan Monolaurate, HLB 8.6) or cationic amphiphiles (e.g., Cetylpyridinium), the electrostatic and steric interactions force the formation of thermodynamically stable unilamellar vesicles.

Causality: The bulky hydrophobic tails and the repulsion of the highly charged sarcosinate headgroups normally favor spherical micelles. However, introducing a low-HLB co-surfactant neutralizes the interfacial curvature. This transition from micelles to planar bilayers (vesicles) creates a lipophilic core capable of encapsulating hydrophobic active pharmaceutical ingredients (APIs). These specific SLS-based vesicles synergistically fluidize the stratum corneum's lipid bilayer, drastically enhancing transdermal drug permeability[6].

Diagram 2: Mechanism of SLS-driven catanionic vesicle formation and skin permeation.

Experimental Protocol: Determining the Effective HLB of SLS

Because theoretical calculations fall short for complex emulsion systems, the "effective" HLB of SLS must be determined empirically. The following protocol utilizes an Emulsion Stability Titration —a self-validating system based on the principle that emulsion stability peaks when the HLB of the surfactant blend perfectly matches the Required HLB of the oil phase.

Materials Required

-

Unknown Surfactant: Sodium Lauroyl Sarcosinate (Aqueous active, typically 30%).

-

Reference Surfactant: Span 80 (Sorbitan Monooleate, known HLB = 4.3).

-

Reference Oil Phase: Mineral Oil (Known Required HLB = 10.5).

-

Aqueous Phase: Deionized water.

Step-by-Step Methodology

Step 1: Preparation of Surfactant Blends Prepare a series of 10 surfactant blends ranging from 10% SLS / 90% Span 80 to 90% SLS / 10% Span 80 (based on active dry weight). Rationale: By systematically shifting the ratio, we linearly shift the net HLB of the system across the spectrum.

Step 2: Emulsion Formulation For each test tube, combine:

-

20% Mineral Oil

-

5% Surfactant Blend

-

75% Deionized Water Rationale: A 5% surfactant load is sufficient to saturate the oil-water interface without causing excess micellar depletion flocculation.

Step 3: High-Shear Homogenization Homogenize each mixture at 10,000 RPM for exactly 5 minutes using a rotor-stator homogenizer. Ensure the temperature is controlled at 25°C to prevent phase inversion due to thermal shifts.

Step 4: Self-Validating Centrifugation (Accelerated Aging) Subject the emulsions to centrifugation at 3,000 × g for 15 minutes. Rationale: Centrifugation accelerates Stokes' law of settling/creaming. The tube exhibiting the lowest volume of separated aqueous phase (creaming index) represents the most thermodynamically stable emulsion.

Step 5: Back-Calculation of Effective HLB

Identify the optimal blend ratio. Assume the optimal blend was found at 58% SLS and 42% Span 80.

Using the algebraic mixing rule:

Diagram 3: Workflow for empirical HLB determination via Emulsion Stability Titration.

Quantitative Data Summary

The following table synthesizes the physicochemical and HLB-related properties of Sodium Lauroyl Sarcosinate to serve as a quick-reference guide for formulation scientists.

| Property | Value / Description | Formulation Implication |

| Chemical Nature | N-acylamino acid anionic surfactant | Extremely mild; low irritation profile compared to sulfates. |

| Theoretical HLB (Davies) | ~29.8 | Highly hydrophilic; readily dissolves in aqueous systems[2]. |

| Practical HLB (Griffin Eq.) | ~14.0 - 15.0 | Functions as an excellent O/W emulsifier and solubilizer[4]. |

| Critical Micelle Concentration | ~0.4 - 0.6% (w/w) | Efficient micellar solubilization of hydrophobic APIs at low doses[7]. |

| Synergistic Co-surfactants | Sorbitan Monolaurate (Span 20) | Forms catanionic vesicles for transdermal delivery enhancement. |

| pH Stability | Stable at pH > 5.5 | Amide linkage prevents hydrolysis; carboxylate remains charged. |

Conclusion

Sodium Lauroyl Sarcosinate is a highly versatile surfactant whose utility extends far beyond basic detergency. While its theoretical Davies HLB of ~29.8 highlights its strong anionic hydrophilicity, its practical HLB of ~14.0–15.0 makes it a powerful tool for O/W emulsification and micellar solubilization. By understanding the causality behind its interfacial behavior—specifically its ability to form permeation-enhancing vesicles when paired with low-HLB co-surfactants—scientists can leverage SLS to engineer highly sophisticated, stable, and bioavailable drug delivery systems.

References

-

Cc Values | Practical Surfactants Science - Prof Steven Abbott Source: stevenabbott.co.uk URL:[Link]

-

Amended Safety Assessment of Fatty Acyl Sarcosines and Their Salts as Used in Cosmetics Source: Cosmetic Ingredient Review (CIR) URL:[Link]

-

A recent overview of surfactant–drug interactions and their importance Source: PubMed Central (PMC) / RSC Advances URL:[Link]

-

Surface and interface properties of lauroyl sarcosinate-adsorbed cp+-montmorillonite Source: CONICET Digital URL:[Link]

-

Surface Active Agents: Historical Perspectives and Future Developments Source: DOKUMEN.PUB (Davies HLB Group Contributions) URL:[Link]

-

Two-phase composition comprising a fatty acid ester of sugar or a liquid alkyl polyglucoside, with an HLB < 8 Source: Justia Patents URL:[Link]

- Source: Google Patents (WO2010125543A2)

-

SODIUM LAURYL SARCOSINATE - Technical Data Source: Ataman Kimya URL:[Link]

-

NIKKOL SARCOSINATE LN (SODIUM LAUROYL SARCOSINATE) Source: NIKKO CHEMICALS URL:[Link]

Sources

- 1. NIKKOL SARCOSINATE LN (SODIUM LAUROYL SARCOSINATE)| Cosmetic Ingredients | NIKKO CHEMICALS [chemi-navi.nikkolgroup.com]

- 2. dokumen.pub [dokumen.pub]

- 3. patents.justia.com [patents.justia.com]

- 4. WO2010125543A2 - Cosmetic composition comprising a surfactant with hlb greater than or equal to 12 and a coated pigment - Google Patents [patents.google.com]

- 5. bluesun-international.com [bluesun-international.com]

- 6. cir-safety.org [cir-safety.org]

- 7. A recent overview of surfactant–drug interactions and their importance - PMC [pmc.ncbi.nlm.nih.gov]

pH stability profile of sodium lauroyl sarcosinate solutions

An In-depth Technical Guide to the pH Stability Profile of Sodium Lauroyl Sarcosinate Solutions

Authored by: A Senior Application Scientist

Abstract

Sodium lauroyl sarcosinate, an N-acyl amino acid surfactant, is increasingly favored in pharmaceutical and cosmetic formulations for its mildness, biocompatibility, and desirable physicochemical properties. A comprehensive understanding of its stability as a function of pH is paramount for developing robust, safe, and effective products with an extended shelf life. This technical guide provides a deep dive into the pH stability profile of sodium lauroyl sarcosinate, elucidating the underlying degradation mechanisms, and presenting a systematic approach to its evaluation. We will explore the theoretical framework of amide bond hydrolysis, detail a comprehensive experimental design for a forced degradation study, and discuss the practical implications for formulation development. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the full potential of this versatile excipient.

Introduction: The Imperative of pH Stability in Modern Formulations

Sodium lauroyl sarcosinate is an anionic surfactant derived from sarcosine, a naturally occurring amino acid, and lauric acid, a fatty acid.[1][2] Its unique structure, featuring a hydrophobic lauroyl tail and a hydrophilic sarcosinate head group, imparts excellent cleansing and foaming properties while maintaining a mildness that is superior to many traditional surfactants like sodium lauryl sulfate (SLS).[3] This favorable profile has led to its widespread use in a variety of applications, including facial cleansers, shampoos, body washes, toothpastes, and as a solubilizing agent in drug delivery systems.[4][5]

The chemical stability of any active pharmaceutical ingredient (API) or excipient is a critical quality attribute that directly impacts the safety, efficacy, and shelf-life of the final product. For sodium lauroyl sarcosinate, the primary stability concern in aqueous solutions is its susceptibility to hydrolysis, a process that is highly dependent on the pH of the medium. Degradation of the surfactant can lead to a loss of performance (e.g., reduced foaming and cleansing), changes in the physical properties of the formulation (e.g., viscosity, appearance), and the generation of potentially irritating or inactive by-products. Therefore, a thorough understanding and characterization of its pH stability profile are not merely academic exercises but essential components of rational formulation development and risk assessment.

This guide will provide a comprehensive framework for understanding and evaluating the pH stability of sodium lauroyl sarcosinate solutions. We will begin by examining the molecule's key chemical features and the theoretical underpinnings of its degradation pathway. Subsequently, we will present a detailed, field-proven experimental protocol for conducting a forced degradation study, a critical tool for rapidly assessing stability. Finally, we will synthesize this information to offer practical guidance for formulators.

Physicochemical Properties and the Amide Linkage: A Structural Perspective

Sodium lauroyl sarcosinate is an amphiphilic molecule with a molecular formula of C15H28NNaO3.[3] Its structure consists of a 12-carbon lauroyl chain (the hydrophobic tail) and a hydrophilic head group derived from sarcosine (N-methylglycine).[3] Two key features of the head group are critical to its behavior in solution: the amide bond and the terminal carboxylate group.

-

The Amide Bond: The lauroyl tail is connected to the sarcosine moiety via an amide linkage.[3] The amide bond is generally a stable covalent bond due to resonance delocalization, which imparts a partial double-bond character to the C-N bond.[6] However, it is the most labile part of the molecule and susceptible to cleavage under harsh conditions, particularly at extremes of pH.[6][7] The nitrogen atom within this amide linkage is not pH active and remains neutrally charged across all aqueous pH ranges.[8][9][10]

-

The Carboxylate Group: The terminal carboxylate group has a pKa of approximately 3.6.[8][9][10][11] This means that at a pH above ~5.5, the group is predominantly in its deprotonated, negatively charged (anionic) form, which is responsible for the surfactant's surface activity.[8][9][10] Below the pKa, the carboxylate group becomes protonated, forming the less soluble lauroyl sarcosine acid. This pH-dependent charge state influences the surfactant's interfacial properties and its aggregation behavior in solution.[11]

The overall stability of sodium lauroyl sarcosinate is generally considered to be excellent, particularly within the pH range of 5 to 7, which is typical for many skincare and haircare products.[12] It is also noted for its stability in alkaline and chlorinated environments.[4][13] However, to ensure product robustness, it is crucial to quantify its stability across a wider pH range, especially under accelerated conditions.

The Primary Degradation Pathway: Hydrolysis of the Amide Bond

The principal mechanism of chemical degradation for sodium lauroyl sarcosinate in aqueous solution is the hydrolysis of its amide bond.[14][15] This reaction cleaves the molecule into its constituent precursors: lauric acid and sarcosine (N-methylglycine).

The rate of this hydrolysis reaction is significantly influenced by pH and can be catalyzed by both acids and bases.[16][17][18][19][20]

-

Acid-Catalyzed Hydrolysis: Under acidic conditions (low pH), the oxygen atom of the amide's carbonyl group is protonated. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule.[18] This leads to the formation of a tetrahedral intermediate that subsequently collapses, breaking the C-N bond and yielding lauric acid and protonated sarcosine.

-

Base-Catalyzed Hydrolysis: Under alkaline conditions (high pH), the hydroxide ion (OH-), a strong nucleophile, directly attacks the carbonyl carbon of the amide. This also forms a tetrahedral intermediate. The intermediate then breaks down, cleaving the amide bond to produce the carboxylate salt of lauric acid and sarcosine. This pathway is generally significant at high pH values.[17][18][20]

The expected degradation products, lauric acid and sarcosine, are both naturally occurring substances. Lauric acid is a saturated fatty acid found in coconut oil, while sarcosine is an intermediate in the metabolism of choline to glycine.[21] While these degradation products are generally considered safe, their formation signifies a loss of the active surfactant, impacting the product's performance.

Below is a diagram illustrating the pH-dependent hydrolysis of sodium lauroyl sarcosinate.

Caption: Degradation pathway of Sodium Lauroyl Sarcosinate.

Experimental Design: A Self-Validating Protocol for pH Stability Assessment

To quantitatively assess the pH stability of sodium lauroyl sarcosinate, a forced degradation study is the most efficient approach.[16][19] This involves subjecting the molecule to stress conditions that are harsher than those it would typically encounter during storage and use, thereby accelerating its degradation.[22] This allows for the rapid identification of potential degradation products and the determination of its stability profile.

The following protocol is designed to be a self-validating system, ensuring the reliability and accuracy of the results.

Materials and Equipment

-

Reference Standards: Sodium Lauroyl Sarcosinate (USP grade or equivalent), Lauric Acid, Sarcosine.

-

Reagents: Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Potassium phosphate monobasic, Sodium phosphate dibasic, Boric acid, Sodium borate, Acetonitrile (HPLC grade), Water (HPLC grade), Phosphoric acid.

-

Equipment: Analytical balance, pH meter, Volumetric flasks, Pipettes, HPLC system with UV detector, Stability chambers or ovens capable of maintaining controlled temperatures.

Experimental Workflow: A Step-by-Step Guide

The workflow for the pH stability study is outlined below.

Caption: Experimental workflow for pH stability assessment.

Detailed Protocol

Step 1: Preparation of Buffered Solutions Prepare a series of buffers covering a wide pH range. For example:

-

pH 2.0: 0.1 M HCl

-

pH 4.0: 0.1 M Acetate Buffer

-

pH 7.0: 0.1 M Phosphate Buffer

-

pH 9.0: 0.1 M Borate Buffer

-

pH 12.0: 0.1 M NaOH Causality: Using buffers ensures that the pH of the solution remains constant throughout the experiment, which is critical for accurate kinetic analysis. The choice of buffer salts should be considered to avoid any catalytic effects on the degradation.

Step 2: Preparation of Test Samples

-

Prepare a stock solution of sodium lauroyl sarcosinate (e.g., 10 mg/mL) in a suitable solvent, such as a 1:1 mixture of acetonitrile and water.

-

For each pH condition, dilute the stock solution with the respective buffer to a final concentration of approximately 1 mg/mL.

-

Prepare a sufficient volume of each sample to allow for multiple time-point withdrawals.

Step 3: Incubation and Sampling

-

Place the prepared samples in a stability chamber or oven set to an elevated temperature (e.g., 60°C).

-

At specified time intervals (e.g., 0, 24, 48, 72, 168 hours), withdraw an aliquot from each sample.

-

Immediately quench the degradation reaction by diluting the aliquot with the mobile phase and storing it at a low temperature (e.g., 4°C) until analysis. Causality: Accelerated temperature increases the rate of reaction, allowing for a stability assessment in a shorter timeframe. The time points are chosen to capture the degradation curve effectively.

Step 4: Stability-Indicating HPLC Method A stability-indicating method is one that can separate the parent compound from its degradation products, ensuring that the quantification of the parent is not interfered with by any degradants. A reverse-phase HPLC method is typically suitable. A patent for determining sodium lauroyl sarcosinate content by HPLC suggests a C18 column with a gradient elution using a water/acetonitrile mobile phase containing trifluoroacetic acid.[23]

-

Column: C18, 4.6 x 250 mm, 5 µm

-

Mobile Phase A: 0.1% Phosphoric acid in water

-

Mobile Phase B: Acetonitrile

-

Gradient: A time-based gradient from high aqueous to high organic content to elute the parent compound and its more hydrophobic degradation product (lauric acid).

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 210 nm

-

*Validation: The method must be validated for specificity by spiking the sample with known degradation products and demonstrating baseline separation.

Step 5: Data Analysis

-

Calculate the percentage of sodium lauroyl sarcosinate remaining at each time point relative to the initial (time 0) concentration.

-

Plot the natural logarithm of the concentration versus time. If the plot is linear, the degradation follows first-order kinetics. The slope of this line is the negative of the degradation rate constant (k).

-

Plot the degradation rate constant (k) as a function of pH to generate the pH-rate profile.

Expected Results and Data Interpretation

The forced degradation study will yield quantitative data on the stability of sodium lauroyl sarcosinate across the tested pH range. The results can be summarized in a table for easy comparison.

Table 1: Hypothetical Degradation Data for Sodium Lauroyl Sarcosinate at 60°C

| pH | Time (hours) | % Remaining Sodium Lauroyl Sarcosinate |

| 2.0 | 0 | 100.0 |

| 24 | 95.2 | |

| 72 | 86.1 | |

| 168 | 72.5 | |

| 4.0 | 0 | 100.0 |

| 24 | 99.5 | |

| 72 | 98.6 | |

| 168 | 96.8 | |

| 7.0 | 0 | 100.0 |

| 24 | 99.8 | |

| 72 | 99.2 | |

| 168 | 98.1 | |

| 9.0 | 0 | 100.0 |

| 24 | 98.9 | |

| 72 | 96.5 | |

| 168 | 92.3 | |

| 12.0 | 0 | 100.0 |

| 24 | 92.1 | |

| 72 | 78.5 | |

| 168 | 60.4 |

Disclaimer: The data in Table 1 is hypothetical and for illustrative purposes only.

Interpretation of the pH-Rate Profile:

The data is expected to show a U-shaped pH-rate profile, which is characteristic of molecules that undergo both acid- and base-catalyzed hydrolysis. The greatest stability (lowest degradation rate) is anticipated in the mid-pH range (approximately pH 4-8), with significantly increased degradation rates at the pH extremes (pH < 3 and pH > 10). This is consistent with the known mechanisms of amide hydrolysis.[17][18][20]

Practical Implications for Formulation Development

The insights gained from the pH stability profile of sodium lauroyl sarcosinate are directly applicable to the development of robust and high-quality formulations.

-

Optimal pH Range for Formulation: To maximize the shelf-life of a product containing sodium lauroyl sarcosinate, it is advisable to formulate within its region of maximum stability, which is generally in the mildly acidic to neutral pH range (pH 5-7).[12] This is also a physiologically compatible range for skin and hair products.[24]

-

Excipient Compatibility: Care must be taken when selecting other excipients for the formulation. Acidic or basic excipients could shift the final pH of the product into a region of lower stability for the surfactant. Therefore, the pH of the final formulation should always be measured and, if necessary, adjusted with a suitable buffering system.

-

Manufacturing and Storage: During manufacturing, prolonged exposure to high temperatures and extreme pH conditions should be avoided. Storage conditions for the final product should also be controlled to minimize degradation over its shelf-life.

Conclusion

Sodium lauroyl sarcosinate is a valuable surfactant for the pharmaceutical and cosmetic industries, prized for its efficacy and mildness. Its chemical stability is a key factor in its successful application. The primary degradation pathway in aqueous solutions is the hydrolysis of the amide bond, a reaction that is catalyzed by both acidic and alkaline conditions. Consequently, sodium lauroyl sarcosinate exhibits a characteristic U-shaped pH-stability profile, with a broad region of excellent stability in the mildly acidic to neutral pH range.

By employing a systematic and self-validating experimental approach, such as the forced degradation study detailed in this guide, formulators can precisely characterize the stability of sodium lauroyl sarcosinate in their specific systems. This enables the development of robust, reliable, and effective products that meet the highest standards of quality and safety.

References

-

Wikipedia. (n.d.). Sodium lauroyl sarcosinate. Retrieved from [Link]

-

British Standards Institution. (n.d.). ISO/NP 25826 Surface active agents-Determination of sodium laurate in Sodium lauroyl sarcosinate. Retrieved from [Link]

-

ResearchGate. (2025, August 7). Behavior of Sodium Lauroyl Sarcosinate in Solution and Binary Mixtures by Means NMR. Retrieved from [Link]

-

ACS Publications. (2021, March 31). Effect of pH on the Structure and Dynamics of Wormlike Micelles in an Amino Acid-Derived Surfactant Composition. Langmuir. Retrieved from [Link]

-

PubMed. (2021, April 13). Effect of pH on the Structure and Dynamics of Wormlike Micelles in an Amino Acid-Derived Surfactant Composition. Retrieved from [Link]

-

Semantic Scholar. (1993). Quantitative determination of sodium lauroyl sarcosinate by gas chromatography. Journal of the American Oil Chemists' Society. Retrieved from [Link]

-

LookChem. (n.d.). SODIUM LAUROYL SARCOSINATE (Sodium N-Lauryl Sarcosinate). Retrieved from [Link]

-

La Pink. (n.d.). Sodium Lauroyl Sarcosinate – Gentle Surfactant in Skincare. Retrieved from [Link]

-

Ataman Kimya. (n.d.). SODIUM N-LAUROYLSARCOSINATE. Retrieved from [Link]

-

PubMed. (2018, November 1). A comparison of the self-assembly behaviour of sodium N-lauroyl sarcosinate and sodium N-lauroyl glycinate surfactants in aqueous and aqueo-organic media. Retrieved from [Link]

-

Trungtamthuoc.com. (2025, February 16). Sodium Lauroyl Sarcosinate USP 2025. Retrieved from [Link]

-

Ataman Kimya. (n.d.). SODIUM LAURYL SARCOSINATE. Retrieved from [Link]

-

Ataman Kimya. (n.d.). SODIUM LAUROYL SARCOSINATE. Retrieved from [Link]

-

Ataman Kimya. (n.d.). SODIUM-N-LAURYL SARCOSINATE. Retrieved from [Link]

-

STEMart. (n.d.). Forced Degradation Studies. Retrieved from [Link]

-

NIH. (n.d.). Discovery of hydrolysis-resistant isoindoline N-acyl amino acid analogs that stimulate mitochondrial respiration. PMC. Retrieved from [Link]

-

PCC Group Product Portal. (n.d.). Sodium Lauroyl Sarcosinate. Retrieved from [Link]

-

PubChem. (n.d.). A kind of method for the determination of sodium lauryl sarcosinate content by high performance liquid chromatography - Patent CN-113358763-A. Retrieved from [Link]

-

PubMed. (2015, July 15). Forced degradation studies, and effect of surfactants and titanium dioxide on the photostability of paliperidone by HPLC. Retrieved from [Link]

-

SCS Annual Conference. (n.d.). Formulation and Comparative Analysis of Shampoos Containing Sodium Laureth Sulfate and Sodium Lauroyl Sarcosinate on Hair Strength and Elasticity. Retrieved from [Link]

-

PubMed. (2019, December 18). The pH dependent mechanisms of non-enzymatic peptide bond cleavage reactions. Retrieved from [Link]

-

Regulations.gov. (2021, April 4). IN-11391. Retrieved from [Link]

-

RSC Publishing. (2026, January 23). Chemoselective enzymatic acylation of glycine as a green route to N-acyl amino acid surfactants. Retrieved from [Link]

-

SGS. (2011, January). HOW TO APPROACH A FORCED DEGRADATION STUDY. Retrieved from [Link]

-

NIH. (2022, January 3). The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids. PMC. Retrieved from [Link]

-

bioRxiv. (2019, November 11). The pH Dependent Mechanisms of Non-enzymatic Peptide Bond Cleavage Reactions. Retrieved from [Link]

-

PharmaTutor. (n.d.). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Retrieved from [Link]

-

ResearchGate. (n.d.). The pH Dependent Mechanisms of Non-enzymatic Peptide Bond Cleavage Reactions | Request PDF. Retrieved from [Link]

-

OUCI. (n.d.). Enzymatic synthesis of N‐acyl‐l‐amino acids in a glycerol‐water system using acylase I from pig kidney. Retrieved from [Link]

-

MDPI. (n.d.). Strategies for the Development of pH-Responsive Synthetic Polypeptides and Polymer-Peptide Hybrids: Recent Advancements. Retrieved from [Link]

-

LookChem. (n.d.). SODIUM LAUROYL SARCOSINATE. Retrieved from [Link]

-

PMC. (n.d.). Impact of molecular structures of lauroyl glycine derivatives on foaming properties. Retrieved from [Link]

-

Paula's Choice. (2020, March 15). What is Sodium Lauroyl Sarcosinate?. Retrieved from [Link]

-

Save My Exams. (n.d.). Topic 4.8 AMINO ACIDS Structure Acid-Base Properties Condensation Reactions Proteins. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Forced degradation studies, and effect of surfactants and titanium dioxide on the photostability of paliperidone by HPLC. Retrieved from [Link]

-

Starchem Enterprises Limited. (2018, May 28). Sodium Lauroyl Sarcosinate overview & VS Sodium Lauryl Sulfate. Retrieved from [Link]

-

NIH. (n.d.). Lauroylsarcosine | C15H29NO3. PubChem. Retrieved from [Link]

Sources

- 1. atamankimya.com [atamankimya.com]

- 2. tichemindustry.com [tichemindustry.com]

- 3. Comparing Sodium Lauryl Sulfate and Sodium Lauroyl Sarcosinate in Industrial Applications - Elchemy [elchemy.com]

- 4. atamankimya.com [atamankimya.com]

- 5. specialchem.com [specialchem.com]

- 6. benchchem.com [benchchem.com]

- 7. pmt.physicsandmathstutor.com [pmt.physicsandmathstutor.com]

- 8. Sodium lauroyl sarcosinate - Wikipedia [en.wikipedia.org]

- 9. atamankimya.com [atamankimya.com]

- 10. What is Sodium Lauroyl Sarcosinate?_Chemicalbook [chemicalbook.com]

- 11. researchgate.net [researchgate.net]

- 12. lapink.com [lapink.com]

- 13. atamankimya.com [atamankimya.com]

- 14. Discovery of hydrolysis-resistant isoindoline N-acyl amino acid analogs that stimulate mitochondrial respiration - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Forced Degradation Studies - STEMart [ste-mart.com]

- 17. The pH dependent mechanisms of non-enzymatic peptide bond cleavage reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pubs.rsc.org [pubs.rsc.org]

- 19. ajpsonline.com [ajpsonline.com]

- 20. researchgate.net [researchgate.net]

- 21. downloads.regulations.gov [downloads.regulations.gov]

- 22. sgs.com [sgs.com]

- 23. A kind of method for the determination of sodium lauryl sarcosinate content by high performance liquid chromatography - Patent CN-113358763-A - PubChem [pubchem.ncbi.nlm.nih.gov]

- 24. Formulation and Comparative Analysis of Shampoos Containing Sodium Laureth Sulfate and Sodium Lauroyl Sarcosinate on Hair Strength and Elasticity - SCS Annual Conference [scsannualconference.com]

Sarkosyl-Membrane Interaction: A Mechanistic Guide for Protein Solubilization

Executive Summary

In the hierarchy of biological detergents, Sodium Lauroyl Sarcosinate (Sarkosyl) occupies a critical niche between the aggressive denaturation of Sodium Dodecyl Sulfate (SDS) and the gentle non-interaction of non-ionic detergents like Triton X-100. It is an anionic detergent that behaves with "smart" selectivity: it can disrupt lipid bilayers while often sparing the secondary structure of the proteins embedded within them.

This guide details the physicochemical mechanism of Sarkosyl’s interaction with lipid bilayers, specifically focusing on its utility in selective membrane solubilization (differentiating inner vs. outer bacterial membranes) and the rescue of proteins from inclusion bodies .

Physicochemical Profile: The "Interrupted" Soap

To understand Sarkosyl’s mechanism, one must first distinguish its structure from SDS. While both possess a 12-carbon hydrophobic tail (lauroyl group), their headgroups dictate their divergent behaviors.

-

Chemical Identity: N-lauroyl sarcosinate (Sodium salt).[1][2]

-

Charge State: Anionic at physiological pH (pKa of carboxyl group ≈ 3.6).[1][3]

-

Structural Key: The N-methyl group on the amide linkage.

-

Unlike SDS, which has a sulfate headgroup that allows tight, crystal-like packing of monomers, Sarkosyl’s N-methyl group creates steric hindrance. This "interrupted" structure prevents the formation of overly rigid micelles and reduces the aggressive unfolding of protein domains.

-

-

Critical Micelle Concentration (CMC):

-

Water: ~13 mM (0.38%).

-

Phosphate Buffer (50 mM): Drops to ~6 mM (0.17%) due to counter-ion shielding.

-

Implication: You need significantly less Sarkosyl to initiate micelle formation in physiological buffers than in pure water.

-

Data Summary: Sarkosyl vs. Common Detergents[5][6]

| Feature | Sarkosyl (Sodium Lauroyl Sarcosinate) | SDS (Sodium Dodecyl Sulfate) | Triton X-100 |

| Type | Anionic (N-acyl amino acid) | Anionic (Alkyl sulfate) | Non-ionic |

| CMC (approx) | ~6–13 mM | ~8 mM | ~0.24 mM |

| Micelle Size | Small/Medium | Small | Large |

| Denaturing Potential | Mild/Moderate (Disrupts 3°/4°, spares 2°) | Strong (Disrupts 2°, 3°, 4°) | None/Weak (Nondestructive) |

| Dialyzability | Good (High CMC) | Good (High CMC) | Poor (Low CMC) |

| Membrane Selectivity | High (Inner vs. Outer Membrane) | Low (Total Lysis) | Moderate |

Mechanism of Action: The Solubilization Pathway

Sarkosyl interacts with lipid bilayers in a three-stage thermodynamic process. Its unique ability to discriminate between membrane types is driven by the lipid packing density and electrostatic bridging.

Stage 1: Adsorption and Partitioning (The Flip-Flop)

Upon addition to a cell suspension, Sarkosyl monomers partition into the outer leaflet of the lipid bilayer.

-

Mechanism: The hydrophobic lauroyl tail inserts into the acyl core of the membrane, while the anionic sarcosinate headgroup remains at the water-lipid interface.

-

Dynamics: Unlike SDS, which inserts aggressively, Sarkosyl requires a "flip-flop" mechanism to equilibrate between the inner and outer leaflets. This process is slower in rigid membranes (like the LPS-rich outer membrane) and faster in fluid phospholipid bilayers (inner membrane).

Stage 2: Selective Solubilization (The E. coli Paradigm)

This is the most distinct application of Sarkosyl. In Gram-negative bacteria, the cell envelope consists of:

-

Outer Membrane (OM): Stabilized by Lipopolysaccharides (LPS) bridged by divalent cations (

). This creates a rigid, gel-like barrier. -

Inner Membrane (IM): A fluid phospholipid bilayer.

The Selectivity Mechanism:

-

In the presence of

, the LPS network of the OM is too tightly packed for Sarkosyl to penetrate effectively at low concentrations (<1%). -

However, the fluid IM is easily penetrated. Sarkosyl accumulates in the IM until the lipid-detergent ratio reaches a critical threshold.

-

Result: The IM dissolves into mixed micelles, releasing inner membrane proteins, while the OM remains intact as a particulate shell.

Stage 3: Protein Encapsulation (Inclusion Bodies)

For aggregated proteins (inclusion bodies), Sarkosyl acts as a "molecular wedge."

-

At high concentrations (2–10%), Sarkosyl disrupts the hydrophobic interactions holding the aggregate together.

-

Crucially, because it is less denaturing than SDS, the protein often retains its secondary structure (

-helices), allowing for successful refolding upon detergent exchange (see Protocol B).

Visualization of Mechanisms[7]

Diagram 1: Selective Membrane Solubilization

This diagram illustrates how Sarkosyl discriminates between the Inner Membrane (IM) and Outer Membrane (OM) in the presence of Magnesium.

Caption: Selective solubilization mechanism. Magnesium-stabilized LPS blocks Sarkosyl from disrupting the Outer Membrane, while the fluid Inner Membrane is readily solubilized.

Diagram 2: Inclusion Body Rescue Workflow

A logical flow for recovering active protein from insoluble aggregates using the Sarkosyl-to-Triton exchange method.

Caption: The "Sarkosyl Pulse" method. High-concentration solubilization followed by non-ionic detergent exchange facilitates refolding.

Experimental Protocols

Protocol A: Selective Solubilization of Inner Membrane Proteins

Objective: Isolate Inner Membrane (IM) proteins while removing Outer Membrane (OM) contaminants.

-

Lysis: Resuspend E. coli cells in Tris-buffer containing lysozyme. Rupture cells (French press or sonication).

-

Clearance: Centrifuge at 3,000 x g to remove unbroken cells. Collect supernatant.

-

Total Membrane Collection: Centrifuge supernatant at 100,000 x g for 1 hour. Resuspend the pellet (total membranes) in 50 mM Tris-HCl (pH 7.5), 10 mM

.-

Critical Step: Magnesium is essential here to stabilize the OM.

-

-

Selective Extraction:

-

Add Sarkosyl to a final concentration of 0.5% - 1.0% (w/v) .

-

Incubate at Room Temperature for 30 minutes with gentle agitation.

-

-

Separation: Centrifuge at 100,000 x g for 1 hour.

-

Supernatant: Contains solubilized Inner Membrane Proteins .

-

Pellet: Contains insoluble Outer Membrane Proteins (OmpA, OmpF, etc.) and peptidoglycan.

-

Protocol B: Refolding from Inclusion Bodies (The "Sarkosyl Pulse")

Objective: Recover functional protein from insoluble aggregates without using Urea/Guanidine.

-

Isolation: Purify inclusion bodies (IBs) via standard centrifugation/washing to remove cellular debris.

-

Solubilization:

-

Resuspend IB pellet in lysis buffer.

-

Add 10% (w/v) Sarkosyl (N-lauroyl sarcosine).

-

Note: High concentration is required to overcome strong hydrophobic aggregation.

-

Incubate 1-2 hours or overnight.

-

-

Refolding (Detergent Exchange):

-

Do not dialyze immediately (Sarkosyl binds tightly).

-

Dilute the sample or add a "sequestering" detergent mix: 2-4% Triton X-100 + 20-40 mM CHAPS .

-

Mechanism:[4][5] Triton/CHAPS form large mixed micelles that strip Sarkosyl from the protein, allowing the protein to refold into its native conformation in the milder environment.

-

-

Purification: Proceed to affinity chromatography (e.g., GST or His-tag).

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| High Viscosity | DNA release during lysis. | Add DNase I (10 µg/mL) and |

| Loss of Selectivity | Low | Ensure |

| Precipitation | Cold temperatures. | Sarkosyl is less soluble than SDS in cold. Perform extraction at RT (>20°C). |

| Low Protein Recovery | Protein trapped in mixed micelles. | Increase Triton X-100 ratio during refolding steps (up to 5:1 Triton:Sarkosyl). |

References

-

Filip, C., Fletcher, G., Wulff, J. L., & Earhart, C. F. (1973). Solubilization of the Cytoplasmic Membrane of Escherichia coli by the Ionic Detergent Sodium-Lauryl Sarcosinate. Journal of Bacteriology. Link

-

Tao, H., Liu, W., Simmons, B. N., et al. (2010). Purifying Natively Folded Proteins from Inclusion Bodies Using Sarkosyl, Triton X-100, and CHAPS. BioTechniques. Link

-

Frankel, S., Sohn, R., & Leinwand, L. (1991). The use of sarkosyl in generating soluble protein after bacterial expression. Proceedings of the National Academy of Sciences. Link

-

Bhuyan, A. K. (2010). On the mechanism of SDS-induced protein denaturation. Biopolymers. Link (Cited for comparative mechanism).

-

Helenius, A., & Simons, K. (1975). Solubilization of membranes by detergents. Biochimica et Biophysica Acta (BBA) - Reviews on Biomembranes. Link

Sources

- 1. What is Sodium Lauroyl Sarcosinate?_Chemicalbook [chemicalbook.com]

- 2. Sodium Lauroyl Sarcosinate - PCC Group Product Portal [products.pcc.eu]

- 3. atamankimya.com [atamankimya.com]

- 4. Lipopolysaccharide transport and assembly at the outer membrane: the PEZ model - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sarkosyl-Induced Helical Structure of an Antimicrobial Peptide GW-Q6 Plays an Essential Role in the Binding of Surface Receptor OprI in Pseudomonas aeruginosa | PLOS One [journals.plos.org]

Methodological & Application

Protocol for solubilizing inclusion bodies using sodium lauroyl sarcosinate

Application Note: High-Yield Solubilization and Refolding of Inclusion Bodies Using Sodium Lauroyl Sarcosinate (Sarkosyl)

Executive Summary

The Challenge: Inclusion bodies (IBs) are the most common bottleneck in E. coli protein expression. Traditional solubilization using strong chaotropes (6–8 M Urea or Guanidine HCl) results in complete denaturation, often leading to aggregation during refolding or loss of bioactivity.

The Solution: Sodium lauroyl sarcosinate (Sarkosyl), an anionic surfactant, offers a "Goldilocks" alternative. Unlike SDS, it is mild enough to disrupt protein aggregates without stripping essential secondary structures. Unlike Urea, it allows for high-efficiency refolding via simple dilution or sequestration. This guide details a protocol optimized for recovering bioactive proteins—particularly those with complex disulfide bonds or membrane-associated domains—based on the foundational work of Burgess et al. and recent optimizations.

Mechanism of Action: The "Mild" Detergent

To troubleshoot effectively, one must understand the molecular interaction.

-

Chaotropes (Urea/GuaHCl): Disrupt hydrogen bonding networks in water, destabilizing the protein's hydrophobic core. Result: Random coil (complete unfolding).

-

SDS (Strong Detergent): Binds cooperatively to the peptide backbone, unfolding the protein into a rod-like shape decorated with negative charges. Result: Denatured, difficult to strip off.[1]

-

Sarkosyl (N-Lauroylsarcosine): An amphiphilic surfactant with a high Critical Micelle Concentration (CMC ~14.5 mM or ~0.42%).

-

Action: It intercalates into the hydrophobic interfaces of protein aggregates (IBs).

-

Advantage:[1][2][3] It solubilizes by "peeling" proteins off the aggregate while preserving existing

-helices and

-

Pre-Protocol Considerations & Reagents

Critical Reagent Parameters

| Component | Specification | Purpose |

| Sarkosyl Stock | 10% (w/v) in ddH₂O | Solubilizing agent.[4][5][6] Note: Filter sterilize; do not autoclave. |

| Triton X-100 | 10% (v/v) | Non-ionic detergent used to "sequester" Sarkosyl during refolding. |

| Lysis Buffer | 50 mM Tris-HCl, pH 8.0, 1 mM EDTA, 100 mM NaCl | Basal buffer. High ionic strength helps IB density. |

| Wash Buffer | Lysis Buffer + 2% Triton X-100 | Removes lipids and membrane fragments (Crucial). |

The "Clean IB" Mandate

Do not skip the wash steps. Sarkosyl is lipid-sensitive. If bacterial outer membrane fragments remain in the IB pellet, Sarkosyl will preferentially bind to them, reducing solubilization efficiency and contaminating the final sample.

Core Protocol: Solubilization & Refolding[6][7][8][9][10]

Phase A: Isolation & Washing[10]

-

Lysis: Resuspend bacterial pellet (from 500 mL culture) in 25 mL Lysis Buffer. Add Lysozyme (0.2 mg/mL) and incubate on ice for 20 min. Sonicate to disrupt cells.[6][7]

-

Harvest IBs: Centrifuge at 10,000 × g for 15 min at 4°C. Discard supernatant.

-

Triton Wash (Critical): Resuspend pellet in Wash Buffer (with Triton X-100). Homogenize well. Centrifuge at 10,000 × g for 10 min.

-

Why: Removes proteases and membrane lipids.

-

-

Final Wash: Resuspend pellet in Lysis Buffer (No detergent) to remove residual Triton. Centrifuge and discard supernatant.

Phase B: Sarkosyl Solubilization

This step uses a high concentration of Sarkosyl to break the aggregates.[5]

-

Resuspension: Resuspend the clean IB pellet in buffer A (50 mM Tris-HCl pH 8.0, 1 mM EDTA) at a ratio of ~5–10 mL per gram of wet pellet.

-

Solubilization: Add 10% Sarkosyl stock to a final concentration of 1.5% to 2.0% (w/v).

-

Tip: For stubborn IBs, you can go up to 3%, but 2% is usually sufficient.

-

-

Incubation: Incubate at Room Temperature (RT) for 15–30 minutes with gentle rocking.

-

Note: Unlike Urea, long incubations are unnecessary and may increase denaturation.

-

-

Clarification: Centrifuge at 15,000 × g for 20 min at 4°C.

-

Result: The supernatant contains the solubilized protein. Transfer to a fresh tube.

-

Phase C: Refolding via Sequestration (The Burgess/Tao Method)

Instead of dialysis (which is slow due to Sarkosyl's micelle size), we use a non-ionic detergent (Triton X-100) to pull Sarkosyl molecules away from the protein, allowing the protein to refold.

-

Preparation: Prepare Refolding Buffer (Buffer A + reducing agents if needed, e.g., 1 mM DTT).

-

Dilution: Dilute the solubilized protein (from Phase B) 5-fold to 10-fold into Refolding Buffer containing Triton X-100 .

-

Ratio: The final Triton X-100 concentration must be 5–10 times the Sarkosyl concentration (molar excess) or roughly 2% Triton X-100 if the final Sarkosyl conc is 0.2%.

-

Standard Mix: Add solubilized protein to a buffer such that final composition is: 0.2% Sarkosyl, 1–2% Triton X-100.

-

-

Incubation: Incubate at RT for 1–4 hours or overnight at 4°C.

Visualization: The Solubilization Workflow

Figure 1: Step-by-step workflow for Sarkosyl-mediated solubilization and refolding. Note the critical wash step to ensure lipid removal before Sarkosyl addition.

Downstream Processing: Removing the Detergent

Once refolded, the protein is in a soup of Sarkosyl/Triton mixed micelles. You must remove these before analysis or use.

| Method | Suitability | Mechanism | Protocol Note |

| Anion Exchange (AIEX) | High | Sarkosyl is anionic; it binds tightly to DEAE/Q-Sepharose. | Protein flows through (if basic pI) or elutes at different salt conc than detergent. |

| Ni-NTA Affinity | Medium | His-tags are accessible in Sarkosyl.[4] | Wash column extensively with buffer containing 0.1% Triton or low imidazole to remove Sarkosyl before elution. |

| Amberlite XAD-4 | High | Hydrophobic beads adsorb detergents. | Incubate solution with XAD-4 beads (1 g/50 mL) for 2 hours. Filter beads out. |

| Dialysis | Low | Micelles are large (~600 Da monomer, but micelles are >12kDa). | Very slow. Not recommended unless using large MWCO membranes and extended time. |

Troubleshooting Guide

Problem: Protein precipitates immediately upon dilution.

-

Cause: Refolding is too fast, or hydrophobic patches are exposed.

-

Fix: Increase the Triton X-100 ratio (up to 20-fold excess over Sarkosyl). Alternatively, add 0.4 M Arginine to the refolding buffer to suppress aggregation.

Problem: Low yield after solubilization (Pellet remains large).

-

Cause: IBs are cross-linked or highly contaminated with lipids.

-

Fix: Ensure the Wash Step (Phase A.3) was rigorous. Increase Sarkosyl concentration to 3%. Add 1 mM DTT if the protein contains cysteines to break non-native disulfide bonds.

Problem: Protein does not bind to Ni-NTA column.

-

Cause: Sarkosyl (anionic) may shield the His-tag or interfere with resin.

-

Fix: Ensure the sample is diluted such that Sarkosyl is <0.3% before loading.[9] Use a resin resistant to reducing agents and detergents.

References

-

Burgess, R. R. (1996).[6][11][12][13] Purification of overproduced Escherichia coli RNA polymerase sigma factors by solubilizing inclusion bodies and refolding from Sarkosyl.[5][6][11][13] Methods in Enzymology, 273, 145–149.[5][6][12][13] Link

-

Peternel, Š., et al. (2008). N-Lauroylsarcosine: A novel solubilizing agent for the refolding of inclusion body proteins.[5][14] Journal of Biotechnology, 134(3-4), 267-274. Link

-

Tao, H., et al. (2010). Efficient solubilization and refolding of recombinant proteins from inclusion bodies using sodium lauroyl sarcosinate. Protein Expression and Purification, 69(2), 183-189. Link

-

Filip, C., et al. (1973). Solubilization of the Cytoplasmic Membrane of Escherichia coli by the Ionic Detergent Sodium-Lauryl Sarcosinate.[8] Journal of Bacteriology, 115(3), 717–722. Link

-

Tiberghien, A., et al. (2012). Amberlite XAD-4 is a convenient tool for removing Triton X-100 and Sarkosyl from protein solutions.[2][15] BioTechniques, 53(5). Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. tandfonline.com [tandfonline.com]

- 3. turkchem.net [turkchem.net]

- 4. Obtaining Soluble Folded Proteins from Inclusion Bodies Using Sarkosyl, Triton X-100, and CHAPS: Application to LB and M9 Minimal Media - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. wolfson.huji.ac.il [wolfson.huji.ac.il]

- 6. tandfonline.com [tandfonline.com]

- 7. Handling Inclusion Bodies in Recombinant Protein Expression [sigmaaldrich.com]

- 8. Solubilization of the Cytoplasmic Membrane of Escherichia coli by the Ionic Detergent Sodium-Lauryl Sarcosinate - PMC [pmc.ncbi.nlm.nih.gov]

- 9. US5240834A - Solubilization of protein after bacterial expression using sarkosyl - Google Patents [patents.google.com]

- 10. semanticscholar.org [semanticscholar.org]

- 11. semanticscholar.org [semanticscholar.org]

- 12. researchgate.net [researchgate.net]

- 13. Purification of overproduced Escherichia coli RNA polymerase sigma factors by solubilizing inclusion bodies and refolding from Sarkosyl - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Time to consider ruling out inclusion bodies denaturing protocols for spontaneous solubilization of biologically active proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 15. cris.unibo.it [cris.unibo.it]

Using N-lauroyl sarcosine sodium salt for RNA extraction and nuclease inhibition

Application Note: High-Integrity RNA Extraction & Nuclease Inhibition using N-Lauroyl Sarcosine

Executive Summary

N-Lauroyl sarcosine sodium salt (Sarkosyl) is an anionic surfactant with a unique amphiphilic structure that bridges the gap between harsh denaturants (like SDS) and mild non-ionic detergents (like Triton X-100). While Sodium Dodecyl Sulfate (SDS) is a potent protein denaturant, it precipitates in the presence of high concentrations of chaotropic salts such as Guanidinium Thiocyanate (GuSCN). Sarkosyl retains solubility in these high-salt environments, making it the critical detergent of choice for the "Single-Step" RNA isolation method.

This guide details the mechanistic basis and protocols for using Sarkosyl to extract high-quality RNA from tissues rich in RNases (e.g., pancreas, liver) and complex viral matrices.

Scientific Foundation: The Mechanism of Action

To understand why Sarkosyl is superior for RNA extraction in chaotropic buffers, one must analyze its interaction with proteins and salts.

The Amphiphilic Advantage

Sarkosyl consists of a hydrophobic 12-carbon lauroyl chain and a hydrophilic amino-acid derived head group (sarcosine).

-

Protein Denaturation: The hydrophobic tail intercalates into the hydrophobic cores of proteins (including RNases), disrupting their tertiary structure.

-

Chaotropic Synergy: Unlike SDS, which forms insoluble potassium or guanidinium salts, Sarkosyl remains soluble in 4M GuSCN. This allows the simultaneous use of chemical chaos (GuSCN disrupting hydrogen bonds) and detergent lysis (Sarkosyl disrupting hydrophobic interactions) to irreversibly inactivate RNases.

Visualization: The "Chaotropic Shield" Mechanism

The following diagram illustrates how Sarkosyl and GuSCN work synergistically to denature RNase A, preventing RNA degradation.

Figure 1: Synergistic inactivation of RNases by Sarkosyl and Guanidinium Thiocyanate.

Comparative Analysis: Detergent Selection

Choosing the wrong detergent can lead to precipitation or incomplete lysis.

| Feature | N-Lauroyl Sarcosine (Sarkosyl) | SDS (Sodium Dodecyl Sulfate) | Triton X-100 / NP-40 |

| Ionic Character | Anionic | Anionic | Non-ionic |

| Denaturing Power | Moderate-High | Very High | Low (Non-denaturing) |

| Solubility in GuSCN | Soluble (Critical for RNA) | Insoluble (Precipitates) | Soluble |

| Primary Use | RNA extraction, Viral lysis | SDS-PAGE, DNA extraction | Protein interaction studies |

| RNase Inhibition | Effective (with GuSCN) | Effective | Ineffective alone |

Core Protocol: Modified Single-Step RNA Extraction

This protocol is based on the principles established by Chomczynski & Sacchi, optimized for tissues with high RNase content.

Reagent Preparation: Solution D

Yield: ~50 mL | Storage: 3 months at RT (or 1 year at 4°C)

-

Dissolve Chaotrope: Add 25 g Guanidinium Thiocyanate (GuSCN) to 29 mL of DEPC-treated water. Heat to 65°C to dissolve.

-

Buffer: Add 1.76 mL of 0.75 M Sodium Citrate (pH 7.0) .

-

Add Detergent: Add 2.64 mL of 10% (w/v) N-Lauroyl Sarcosine .

-

Note: Prepare 10% Sarkosyl stock in DEPC water; filter sterilize.

-

-

Reducing Agent: Just before use, add 0.36 mL of 2-Mercaptoethanol (β-ME) to the stock solution.

-

Final Concentrations: 4M GuSCN, 25mM Sodium Citrate, 0.5% Sarkosyl, 0.1M β-ME.

-

Step-by-Step Extraction Workflow

Figure 2: The Sarkosyl-driven Single-Step RNA extraction workflow.

Protocol Steps:

-

Lysis: Homogenize 100 mg tissue in 1 mL Solution D .

-

Why: Sarkosyl/GuSCN instantly inactivates RNases released during cell rupture.

-

-

Acidification: Add 0.1 mL 2 M Sodium Acetate (pH 4.0) . Mix by inversion.

-

Why: Low pH forces DNA into the organic phase while RNA remains aqueous.

-

-

Extraction: Add 1 mL Water-saturated Phenol and 0.2 mL Chloroform:Isoamyl Alcohol (49:1) . Shake vigorously for 10 seconds.

-

Separation: Incubate on ice for 15 mins. Centrifuge at 10,000 x g for 20 mins at 4°C.

-

Precipitation: Transfer the upper aqueous phase to a new tube. Add 1 mL Isopropanol . Incubate at -20°C for 1 hour.

-

Wash: Pellet RNA (10,000 x g, 10 min). Wash with 75% Ethanol .[1][2][3] Air dry briefly and resuspend in RNase-free water.

Advanced Application: Viral RNA Extraction

Sarkosyl is particularly effective for extracting RNA from enveloped viruses (e.g., Coronaviruses, Influenza) in complex media (sputum, transport media) where high-throughput processing is required.

-

Protocol Modification: For viral inactivation without phenol (safer for automated handlers), use a lysis buffer of 4M GuSCN, 25 mM Citrate, 1% Sarkosyl, 1% Triton X-100 .

-

Mechanism: Sarkosyl strips the viral lipid envelope and denatures the capsid proteins, exposing the viral RNA for binding to silica columns or magnetic beads.

Troubleshooting & Optimization

| Problem | Possible Cause | Solution |

| Low Yield | Incomplete Lysis | Increase Sarkosyl concentration to 1% or improve homogenization. |

| DNA Contamination | pH too high during extraction | Ensure Sodium Acetate is pH 4.0. DNA partitions to aqueous phase at neutral pH. |

| RNA Pellet Hard to Dissolve | Over-drying | Do not dry pellet completely (should be translucent, not white). Heat to 55°C if necessary. |

| Foaming | Excess Detergent | Sarkosyl foams easily. Pipette slowly and avoid vortexing after adding chloroform. |

References

-

Chomczynski, P., & Sacchi, N. (1987). Single-step method of RNA isolation by acid guanidinium thiocyanate-phenol-chloroform extraction. Analytical Biochemistry, 162(1), 156–159. Link

-

Chomczynski, P., & Sacchi, N. (2006). The single-step method of RNA isolation by acid guanidinium thiocyanate–phenol–chloroform extraction: twenty-something years on. Nature Protocols, 1, 581–585. Link

-

Thermo Fisher Scientific. (n.d.). TRI Reagent® Solution Protocol. Thermo Fisher User Guide. Link

-

MacDonald, R. J., et al. (1987). Isolation of RNA using guanidinium salts. Methods in Enzymology, 152, 219-227. Link

Sources

Synthesis of Gold Nanoparticles Utilizing N-Lauroyl Sarcosine Sodium Salt as a Novel Stabilizing Agent

An Application Note and Protocol for Researchers

Abstract

Gold nanoparticles (AuNPs) are at the forefront of nanotechnology, with applications spanning diagnostics, therapeutics, and catalysis.[1] The stability and functionality of these nanoparticles are critically dependent on the choice of stabilizing or "capping" agent used during synthesis.[2] While citrate and thiols are conventional stabilizers, there is a growing demand for biocompatible and functional alternatives. This document provides a detailed protocol for the synthesis of AuNPs using N-lauroyl sarcosine sodium salt (NLS), an anionic, amino-acid-based surfactant, as a stabilizing agent.[3] We elucidate the proposed stabilization mechanism, provide a step-by-step synthesis and characterization workflow, and discuss the potential applications for these uniquely stabilized nanoparticles.

Introduction: The Critical Role of Surface Stabilization

The synthesis of colloidal gold nanoparticles is a process of reducing a gold salt (typically HAuCl₄) in a liquid medium. As nascent gold atoms form, they rapidly nucleate and grow into nanoparticles. However, their high surface energy makes them thermodynamically unstable, leading to irreversible aggregation if not immediately protected.[4]

Stabilizing agents, or capping agents, are amphiphilic molecules that adsorb onto the nanoparticle surface, preventing aggregation through two primary mechanisms:

-

Electrostatic Stabilization: Charged functional groups on the stabilizer create a repulsive electrostatic field around each nanoparticle.[4][5]

-

Steric Stabilization: Bulky, often polymeric, chains on the stabilizer create a physical barrier that prevents nanoparticles from approaching one another.[4][5]

N-lauroyl sarcosine sodium salt (NLS) is an attractive candidate for AuNP stabilization due to its unique molecular structure, which features a negatively charged carboxylate head group and a 12-carbon hydrophobic tail. This structure allows it to confer both electrostatic and steric stability to the nanoparticle, a highly desirable combination for robust colloidal suspensions.

Proposed Mechanism of NLS Stabilization

The efficacy of NLS as a stabilizer stems from its amphiphilic nature. The sarcosine (N-methylglycine) head group has a strong affinity for the gold surface, while the lauroyl tail extends into the aqueous medium.

-

Adsorption: The carboxylate group of NLS likely coordinates with the gold surface.

-

Electrostatic Repulsion: This coordination creates a dense layer of negative charges on the nanoparticle surface, leading to strong inter-particle repulsion.

-

Steric Hindrance: The hydrophobic lauroyl chains extend from the surface, creating a steric barrier that further prevents nanoparticle aggregation. This dual-mode stabilization is hypothesized to create highly stable AuNPs that are resilient to changes in ionic strength.

Experimental Protocol

This protocol adapts the well-established Turkevich method, utilizing NLS as the primary stabilizing agent.[6][7]

| Reagents | Grade | Supplier Example |

| Tetrachloroauric (III) acid trihydrate (HAuCl₄·3H₂O) | ACS Reagent, ≥99.9% | MilliporeSigma |